molecular formula C17H17NO4 B5603826 methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate

methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B5603826
M. Wt: 299.32 g/mol
InChI Key: NVJUBHVEKOQCAD-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a phenoxyacetyl group, and an amide linkage

Scientific Research Applications

Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

“Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the preparation of 2-methylphenoxyacetic acid. This is achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The phenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.

    Amide Formation: The acyl chloride is reacted with 4-aminobenzoic acid methyl ester in the presence of a base like triethylamine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Hydrolysis: 4-{[(2-methylphenoxy)acetyl]amino}benzoic acid.

    Reduction: Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzylamine.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxyacetyl group can influence the compound’s binding affinity and specificity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2-methylphenoxy)acetyl]amino}benzoate
  • Methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
  • Methyl 4-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate

Uniqueness

Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenoxy ring can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

methyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-5-3-4-6-15(12)22-11-16(19)18-14-9-7-13(8-10-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJUBHVEKOQCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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